

Ailanthoidol: A Technical Guide to Its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ailanthoidol

Cat. No.: B1236983

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Introduction: **Ailanthoidol** is a naturally occurring neolignan, a class of phenolic compounds, that has garnered significant interest within the scientific community.[1] Isolated from the bark of plants such as *Zanthoxylum ailanthoides*, it has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, anti-adipogenic, and potent antitumor properties.[2][3][4] This technical guide provides a comprehensive overview of **Ailanthoidol**, focusing on its chemical and physical properties, mechanisms of action, and the experimental protocols used to elucidate its functions. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Ailanthoidol's structure is based on a benzofuran core.[2] Its chemical identifiers and key properties are summarized below.

Table 1: Chemical Identification of Ailanthoidol

Identifier	Value	Reference
IUPAC Name	4-[5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-1-benzofuran-2-yl]-2-methoxyphenol	[5]
CAS Number	156398-61-7	[1]
Molecular Formula	C ₁₉ H ₁₈ O ₅	[5]
Molecular Weight	326.34 g/mol	[1][3]
Canonical SMILES	<chem>COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)/C=C/CO</chem>	[5]
InChIKey	ZDQCRQVGMKIBPN-ONEGZZNKSA-N	[5]

Table 2: Physicochemical and Computed Properties of Ailanthoidol

Property	Value	Reference
Physical Description	Powder	[3]
Solubility	Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate	[3]
XLogP3	3.3	[6]
Hydrogen Bond Donor Count	2	[6]
Hydrogen Bond Acceptor Count	5	[5]
Rotatable Bond Count	5	[6]
Topological Polar Surface Area	72.1 Å ²	[6]
Molecular Complexity	426	[6]

Spectroscopic Data

Detailed spectroscopic characterization data, including ^1H and ^{13}C Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, are available in the supporting information of published literature on its total synthesis.^[7] This data is crucial for the structural confirmation of synthesized or isolated **Ailanthoidol**.

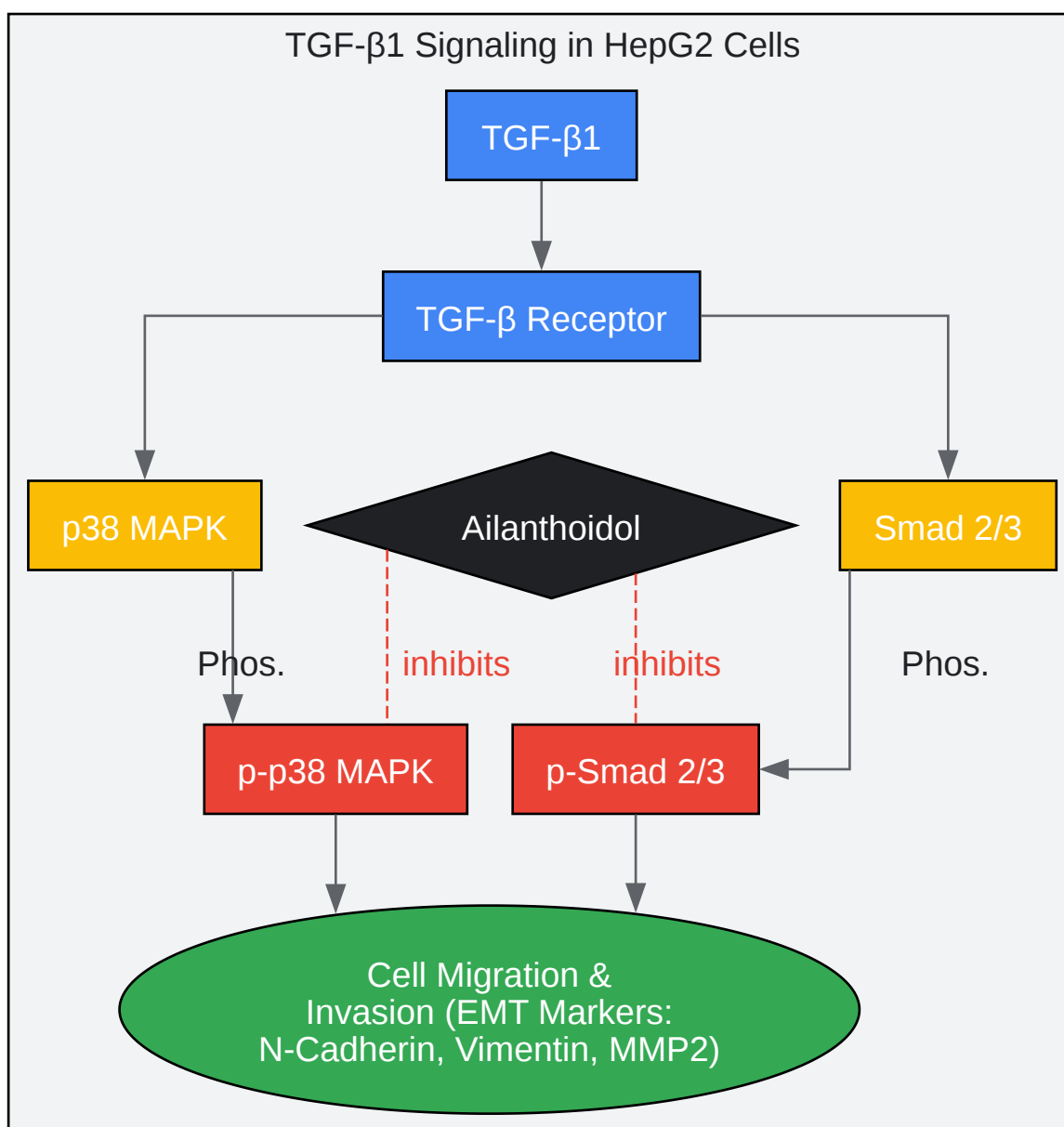
Biological Activity and Mechanisms of Action

Ailanthoidol exhibits significant antitumor and anti-inflammatory effects, which have been investigated in various cell models.

Anticancer Activity

Ailanthoidol has demonstrated potent activity against liver cancer cells, with distinct mechanisms depending on the cell type.

2.1.1. Suppression of TGF- β 1-Induced Hepatoma Progression (HepG2 Cells) Transforming growth factor- β 1 (TGF- β 1) is a cytokine known to promote the progression and metastasis of liver cancer.^{[8][9]} **Ailanthoidol** effectively counteracts these effects in HepG2 hepatoblastoma cells.^[9] It inhibits TGF- β 1-induced cell migration, invasion, and colony formation.^{[10][11]} The mechanism involves the downregulation of key proteins associated with epithelial-mesenchymal transition (EMT) and metastasis, such as integrin α 3, vimentin, N-cadherin, and matrix metalloproteinase 2 (MMP2).^[9] This inhibitory action is achieved by blocking two critical signaling pathways activated by TGF- β 1: the p38 mitogen-activated protein kinase (MAPK) pathway and the Smad 2/3 pathway.^{[8][9]} **Ailanthoidol** significantly reduces the phosphorylation of both p38MAPK and Smad 2, thereby disrupting the downstream signaling cascade that leads to cancer progression.^{[8][10]}

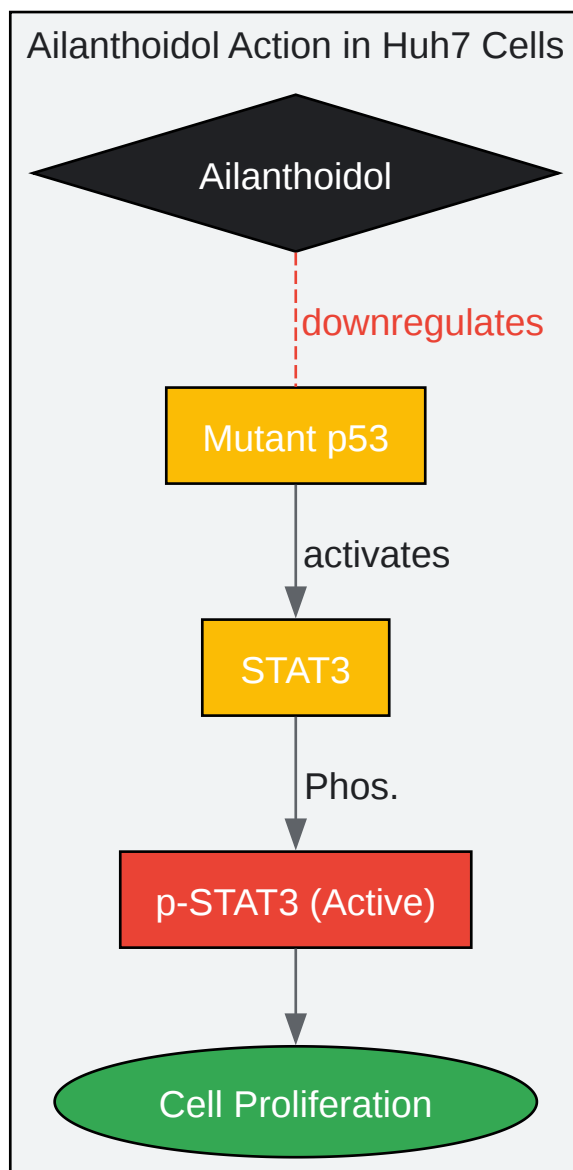


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Caption: **Ailanthoidol** inhibits TGF- β 1-induced cancer progression.

2.1.2. Proliferation Inhibition in p53-Mutant Hepatoma (Huh7 Cells) In Huh7 hepatoma cells, which carry a mutant p53 protein (MTP53), **Ailanthoidol** exhibits potent cytotoxic and antiproliferative effects.[2][12] The mechanism involves the downregulation of the MTP53 protein.[2][13] This reduction in MTP53 leads to the inactivation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key driver of cancer cell proliferation and

survival.[12][13] Consequently, **Ailanthoidol** induces cell cycle arrest and apoptosis in these cells.[13]



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Caption: **Ailanthoidol** inhibits proliferation in Huh7 cells.

Anti-inflammatory Activity

Ailanthoidol demonstrates significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[3] It effectively suppresses the production of key

inflammatory mediators, including nitric oxide (NO) and prostaglandin E₂ (PGE₂).^{[3][14]} This is achieved by inhibiting the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).^{[3][14]} Furthermore, **Ailanthoidol** reduces the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and interleukin-6 (IL-6).^[3] In animal models, it has been shown to protect mice from LPS-induced endotoxin shock.^[3]

Experimental Protocols

The biological activities of **Ailanthoidol** have been characterized using a variety of established experimental procedures.

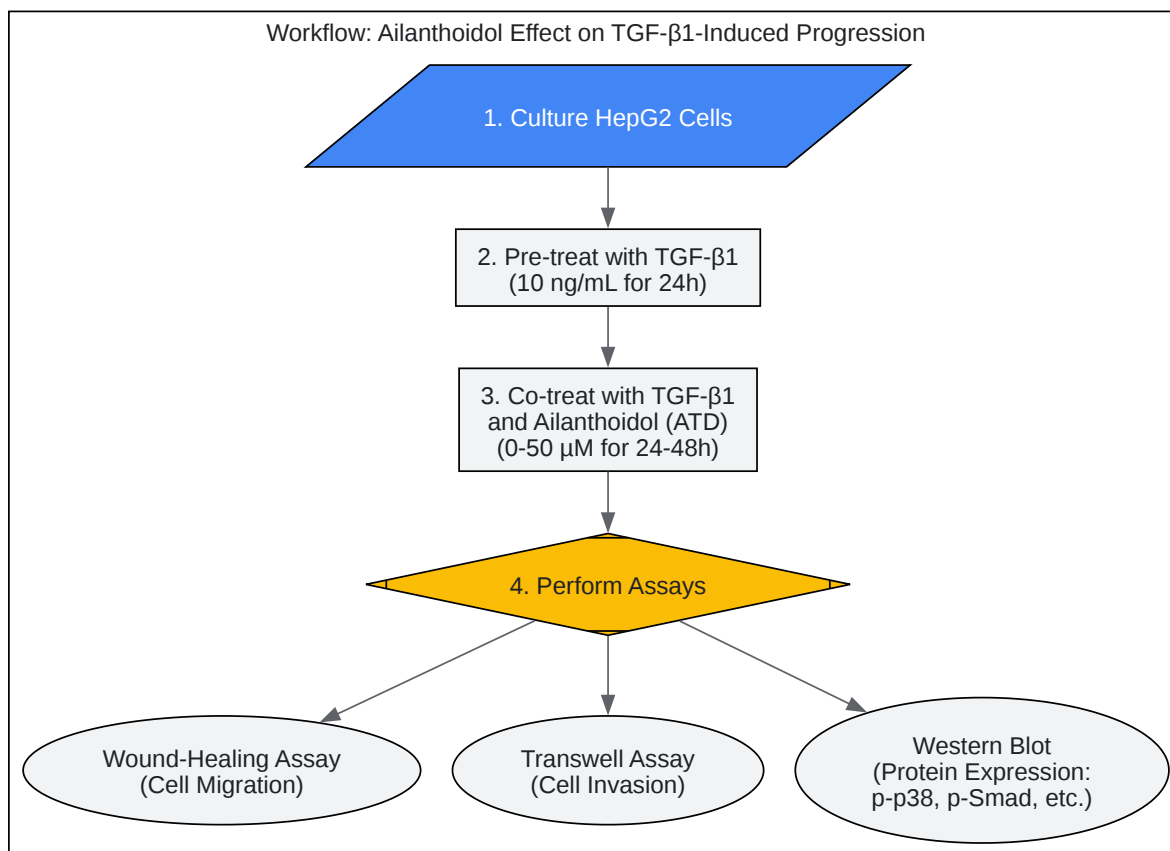
Total Synthesis

A total synthesis of **Ailanthoidol** has been achieved with a longest linear sequence of six steps, resulting in a 48% overall yield.^[15]

- Starting Material: Commercially available 5-bromo-2-hydroxy-3-methoxybenzaldehyde.^[15]
- Key Transformation: The synthesis relies on Stille coupling reactions, which form the crucial carbon-carbon bonds. Specifically, a benzofuranyl bromide intermediate is coupled with stannanyl compounds to construct the core structure.^{[7][15]}
- Significance: This synthetic strategy is adaptable and can be modified to produce various **Ailanthoidol** analogues for structure-activity relationship (SAR) studies.^[15]

General Workflow for In Vitro Anticancer Evaluation

The workflow below illustrates a typical experimental design to assess the effect of **Ailanthoidol** on cancer cell progression induced by an external stimulus like TGF- β 1.



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Caption: Experimental workflow for testing **Ailanthoidol**'s effects.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of **Ailanthoidol**.

- Cell Seeding: Seed HepG2 or Huh7 cells in 24-well plates at a density of 2×10^4 cells/well and allow them to attach overnight.[4][10]
- Treatment: Treat the cells with various concentrations of **Ailanthoidol** (e.g., 0-100 μ M) dissolved in a vehicle like DMSO (final concentration typically $\leq 0.2\%$). Include a vehicle-only control group.[4][12] Incubate for 24 and 48 hours.[4]
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Migration (Wound-Healing) Assay

This assay assesses the effect of **Ailanthoidol** on cancer cell motility.

- Cell Seeding: Culture cells in 6-well plates until they form a confluent monolayer.[10]
- Wounding: Create a uniform scratch or "wound" in the monolayer using a sterile 200 μ L pipette tip.[4]
- Washing & Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace the medium with fresh medium containing TGF- β 1 (if applicable) and various concentrations of **Ailanthoidol**. [4][10]
- Imaging: Capture images of the wound area at time 0 and at subsequent time points (e.g., 24 and 48 hours).[4]
- Analysis: Quantify the area of the wound at each time point using imaging software (e.g., ImageJ). The rate of wound closure is calculated and compared between treatment groups to determine the effect on cell migration.[4]

Cell Invasion (Transwell) Assay

This method evaluates the ability of cells to invade through an extracellular matrix barrier.

- **Chamber Preparation:** Coat the upper insert membrane of a transwell plate (8 μ m pore size) with a diluted Matrigel solution, which serves as an artificial basement membrane.[4]
- **Cell Preparation:** Pre-treat cells as required (e.g., with TGF- β 1 for 24 hours), then harvest them and resuspend in serum-free medium containing the desired concentrations of **Ailanthoidol**. [4]
- **Seeding:** Seed the prepared cells into the upper chamber. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
- **Incubation:** Incubate the plate for 24 hours to allow for cell invasion.[4]
- **Staining and Counting:** Remove non-invading cells from the top surface of the membrane. Fix the cells that have invaded to the lower surface of the membrane and stain them with crystal violet.[4]
- **Analysis:** Count the number of stained, invaded cells in several random fields under a microscope. The results are expressed as the average number of invading cells per field.[4]

Conclusion

Ailanthoidol is a neolignan with a well-defined chemical structure and a compelling profile of biological activities, particularly in the realms of oncology and inflammation. Its ability to modulate multiple critical signaling pathways, such as the TGF- β 1/p38MAPK/Smad and mutant p53/STAT3 axes, underscores its potential as a lead compound for the development of novel therapeutics. The established total synthesis route provides a platform for generating analogues to optimize its pharmacological properties. The detailed experimental protocols described herein offer a robust framework for further investigation into its mechanisms of action and for advancing its preclinical development.

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- To cite this document: BenchChem. [Ailanthoidol: A Technical Guide to Its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236983#ailanthoidol-chemical-structure-and-properties]

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